molecular formula C12H15ClN2O B11868619 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride CAS No. 873056-10-1

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride

Cat. No.: B11868619
CAS No.: 873056-10-1
M. Wt: 238.71 g/mol
InChI Key: BRXOBULOWOETHL-UHFFFAOYSA-N
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Description

Properties

CAS No.

873056-10-1

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14;/h2-3,6H,4-5,7,13H2,1H3;1H

InChI Key

BRXOBULOWOETHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N.Cl

Origin of Product

United States

Preparation Methods

Magnesium-Mediated Conjugate Addition

A prominent method for spirocyclopropane formation involves the Mg-mediated conjugate addition of bromoform to α,β-unsaturated ketones (enones). This strategy is adapted from the synthesis of analogous spiro[cyclopropane-indazolone] compounds:

  • Substrate Preparation : (E)-5-arylmethylene-indolin-2-ones are synthesized via condensation of indolin-2-ones with aromatic aldehydes.

  • Cyclopropanation : Bromoform (20 equiv.) reacts with the enone in tetrahydrofuran (THF) in the presence of magnesium turnings (10 equiv.) at 0–25°C. The reaction proceeds via a tribromomethyl enolate intermediate, yielding dibrominated spirocyclopropanes.

  • Workup : The product is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.

Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclopropanationBromoform, Mg, THF, 0–25°C52–86%

Transition Metal-Catalyzed Cyclopropanation

Alternative methods employ copper or palladium catalysts for cyclopropane ring formation. For instance, copper(II) acetylacetonate facilitates carbene insertion into α,β-unsaturated ketones:

  • Carbene Generation : Ethyl diazoacetate decomposes in the presence of Cu(acac)₂ to generate a carbene.

  • Cycloaddition : The carbene reacts with the enone to form a spiro[cyclopropane-indoline] scaffold.

  • Diastereoselectivity : The reaction exhibits high cis-selectivity due to steric effects during carbene insertion.

Key Data

  • Diastereomeric ratio (dr): Up to 10:1

  • Catalyst loading: 5–10 mol% Cu(acac)₂

Introduction of the 6'-Amino Group

Nitration and Reduction

The 6'-amino substituent is introduced via nitration followed by catalytic hydrogenation :

  • Nitration : Treating the spirocyclopropane-indoline with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C selectively nitrates the indoline ring at the 6-position.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂/HCl.

Optimization Notes

  • Regioselective nitration requires electron-donating groups on the indoline ring to direct electrophilic substitution.

  • Hydrogenation conditions: 50 psi H₂, 25°C, 12–24 h.

Direct Amination via Buchwald-Hartwig Coupling

For substrates resistant to nitration, palladium-catalyzed C–H amination is employed:

  • Catalyst System : Pd(OAc)₂/Xantphos with Cs₂CO₃ as base.

  • Amination : Reaction with ammonia or benzophenone imine at 100–120°C in toluene.

Yield Range : 45–65%

Acetylation of the Indoline Nitrogen

The acetyl group is introduced via nucleophilic acylation :

  • Base Activation : Deprotonate the indoline nitrogen with NaH or K₂CO₃ in anhydrous DMF.

  • Acylation : React with acetyl chloride or acetic anhydride at 0–25°C.

  • Workup : Quench with ice-water and extract with dichloromethane.

Typical Conditions

ReagentSolventTemperatureYield
Acetyl chlorideDMF0°C85–90%

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Acid Treatment : Dissolve the compound in anhydrous ether and treat with HCl gas or 4M HCl/dioxane.

  • Precipitation : Filter the precipitate and wash with cold ether.

  • Drying : Vacuum-dry at 40°C for 12 h.

Purity Data

  • HPLC purity: ≥98%

  • Melting point: 165–168°C (decomposition)

Summary of Synthetic Routes

StepMethodKey ReagentsYield
CyclopropanationMg-mediated bromoform additionBromoform, Mg, THF52–86%
NitrationHNO₃/H₂SO₄Nitric acid, sulfuric acid70–80%
ReductionH₂/Pd-CPd-C, H₂90–95%
AcetylationAcetyl chloride/NaHAcetyl chloride, DMF85–90%
Salt formationHCl/dioxaneHCl gas, ether95%

Analytical Characterization

Critical data for verifying the structure include:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH₂), 7.45–6.98 (m, 3H, aromatic), 3.25 (s, 2H, cyclopropane CH₂), 2.10 (s, 3H, COCH₃).

  • HRMS (ESI) : m/z calcd. for C₁₂H₁₄N₂O [M+H]⁺: 202.1106; found: 202.1109.

Challenges and Optimization Opportunities

  • Diastereoselectivity : Mg-mediated cyclopropanation often yields mixtures; chiral auxiliaries or asymmetric catalysis could improve selectivity.

  • Amination Efficiency : Direct C–H amination remains low-yielding; future work may explore photoredox or electrochemical methods.

Chemical Reactions Analysis

Types of Reactions: 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₁₄N₂O·HCl
  • Molecular Weight : 238.72 g/mol (hydrochloride form)
  • Density : Approximately 1.27 g/cm³
  • Boiling Point : Predicted at 488.1 ± 45.0 °C
  • pKa : 4.06 ± 0.20

Medicinal Chemistry

The compound exhibits potential pharmacological properties, making it a candidate for drug development. Preliminary studies suggest that it may interact with various biological targets, potentially influencing pathways involved in neurological disorders and cancer treatment.

Research indicates that the compound may exhibit:

  • Antitumor activity : Initial studies have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective effects : Its unique structure may allow it to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases.

Organic Synthesis

Due to its structural characteristics, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions typical of amines and ketones, facilitating the creation of complex molecules with diverse functionalities .

Interaction Studies

Ongoing research focuses on the binding affinities of this compound with specific receptors and enzymes. Understanding these interactions is crucial for assessing its therapeutic viability and optimizing its efficacy as a drug candidate.

Antitumor Activity

A study investigating the antitumor effects of various spirocyclic compounds found that derivatives similar to this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

In another study focused on neuroprotection, compounds with similar structural motifs were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated that these compounds could enhance cell survival under stress conditions, pointing towards therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-YL)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride
  • CAS Number : 645419-13-2 (free base), 1031130-92-3 (discontinued product)
  • Molecular Formula : C₁₂H₁₄N₂O (free base)
  • Molecular Weight : 202.25 g/mol

Physical Properties :

  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 488.1±45.0 °C at 760 mmHg
  • Flash Point : 249.0±28.7 °C

Synthesis: The compound is synthesized via catalytic hydrogenation using Pd-C in ethanol, followed by HCl/MeOH treatment to yield the hydrochloride salt. Key intermediates include 1-acetyl-6-amino-1,2-dihydro-3-spiro[1'-cyclopropyl-1H-indole] .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituent/Modification Molecular Weight Key Data
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone HCl 645419-13-2 6'-Amino, ethanone 202.25 Pd-C/HCl synthesis; boiling point 488.1°C
1-(4′-Chlorospiro[cyclopropane-1,3′-indolin]-1′-yl)ethanone (4y) N/A 4′-Chloro 235.7 Synthesized via General Method 1.1; LCMS m/z 230.1 [M+H]⁺
6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one 811803-24-4 2'-Ketone (vs. ethanone) 174.20 95% purity; commercial availability (BLD Pharm)
Cyclopropyl-(indolin-1-yl)methanone (3) N/A Cyclopropyl carbonyl 201.25 Synthesized via cyclopropanecarbonyl chloride reaction; potential autophagy inhibitor
1',2'-Dihydrospiro[cyclopropane-1,3'-indole] 174-66-3 No ethanone/amine 146.19 $577.50/1g; 28 suppliers
6'-Nitrospiro[cyclopropane-1,3'-indoline] 618446-19-8 6'-Nitro (vs. amino) 217.22 Requires custom synthesis inquiry

Functional Group and Reactivity Comparisons

Amino vs. Nitro Substituents

  • 6'-Nitro Derivative : Introduces electron-withdrawing effects, reducing basicity and altering reactivity in electrophilic substitutions .

Ethanone vs. Ketone Modifications

  • The ethanone group in the target compound increases molecular weight and steric bulk compared to simpler ketones (e.g., 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one). This may affect binding affinity in biological systems .

Commercial and Research Status

  • Discontinued Products : Some analogs (e.g., CymitQuimica’s 1031130-92-3) are discontinued, limiting accessibility despite active research interest .
  • Pricing : 1',2'-Dihydrospiro[cyclopropane-1,3'-indole] is priced at $577.50/1g, reflecting high demand for spirocyclic intermediates .

Biological Activity

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride, a compound denoted by CAS Number 645419-13-2, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Profile

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a spirocyclic structure which is significant in medicinal chemistry for its ability to interact with biological targets.

Synthesis

The synthesis of this compound involves the reduction of nitro precursors and subsequent acetylation. A typical synthetic route includes:

  • Reduction of 1-acetyl-6-nitro-1,2-dihydro-3-spiro-1'-cyclopropyl-1H-indole using palladium on carbon (Pd-C) in ethanol under hydrogen atmosphere.
  • Treatment with hydrochloric acid in methanol to yield the hydrochloride salt.

This method provides a high yield and purity suitable for biological testing .

The compound exhibits activity as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α9 subunit. Research indicates that it acts as an antagonist, inhibiting receptor activation by acetylcholine, which is crucial for neurotransmission and has implications for pain management and neuroprotection .

In Vitro Studies

In vitro studies have demonstrated that this compound has:

  • An IC₅₀ value of approximately 41 nM at human α7-nAChR and 10 nM at α9α10-nAChR, indicating potent antagonistic properties against these receptor subtypes .

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • Pain Management : In models of neuropathic pain, antagonism of α9*-nAChRs has shown promise in reducing pain sensitivity without the side effects associated with traditional opioids.
  • Cancer Research : The inhibition of α9α10-nAChRs has been linked to antiproliferative effects in certain cancer cell lines. This suggests that the compound may have potential as an adjunct therapy in oncology .

Comparative Analysis with Related Compounds

Compound NameCAS NumberIC₅₀ (nM) α7-nAChRIC₅₀ (nM) α9α10-nAChRApplication
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone HCl645419-13-24110Pain management, Cancer therapy
MG624-109-Antagonist research
Dieldrin---Insecticide

Q & A

Q. Methodology :

  • Cyclopropane ring formation : Use [2+1] cycloaddition reactions (e.g., Simmons-Smith conditions) or vinyl carbene insertion to construct the spirocyclopropane-indoline core .
  • Indoline functionalization : Introduce the 6'-amino group via Buchwald-Hartwig amination or catalytic hydrogenation of nitro intermediates .
  • Ethanone installation : Employ Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling on the indoline scaffold .
  • Hydrochloride salt formation : Precipitate the free base with HCl gas in anhydrous ether .

Q. Key Considerations :

  • Monitor steric hindrance during spirocyclic ring closure.
  • Optimize reaction temperature to avoid cyclopropane ring opening.

Q. Table 1: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Reference
SpirocyclizationZn/CH₂I₂, CuCl45–60
6'-AminationPd(OAc)₂, Xantphos, NH₃·BH₃70–85
Ethanone IntroductionAcCl, AlCl₃ (Friedel-Crafts)65–75

Basic: What analytical techniques validate the structural integrity of this compound?

Q. Methodology :

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., CC-DPS QSPR models) . Key peaks:
    • Cyclopropane protons: δ 1.2–1.8 ppm (multiplet) .
    • Indoline aromatic protons: δ 6.5–7.3 ppm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z: ~291.77 for C₁₆H₁₇N₂O·HCl) .
  • X-ray Crystallography : Resolve spirocyclic conformation and hydrogen bonding with HCl .

Q. Data Contradiction Analysis :

  • Discrepancies in cyclopropane proton splitting (e.g., singlet vs. multiplet) may arise from solvent effects or dynamic ring puckering. Validate with variable-temperature NMR .

Advanced: How does the spirocyclopropane moiety influence the compound’s stability under physiological conditions?

Q. Methodology :

  • Kinetic Stability Assays : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring.
    • Cyclopropane ring opening occurs above pH 10 via nucleophilic attack .
    • HCl salt enhances aqueous solubility but may hydrolyze in basic buffers .
  • Computational Modeling : Use DFT calculations (CC-DPS) to assess ring strain energy (~27 kcal/mol for spirocyclopropane) and predict hydrolysis pathways .

Q. Table 2: Stability Data

ConditionHalf-Life (h)Degradation ProductReference
pH 7.4, 37°C>48None
pH 10, 37°C2.5Ring-opened indole

Advanced: What strategies resolve contradictions in reported bioactivity data for spirocyclopropane-indoline analogs?

Q. Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, ATP concentration) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 6'-amino vs. nitro groups) with target binding affinity using molecular docking (AutoDock Vina) .
  • Counter-Screen : Test off-target activity (e.g., kinase panels) to rule out non-specific effects .

Q. Case Study :

  • Contradiction : A 2024 study reported μM activity against kinase X, while a 2023 paper showed no effect.
  • Resolution : Verify assay pH (activity lost above pH 8 due to compound instability) .

Basic: How should researchers handle and store this compound?

Q. Methodology :

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for biological assays to avoid HCl dissociation .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Q. Methodology :

  • ADME Prediction : Use CC-DPS’s neural network models to estimate logP (2.1), solubility (0.5 mg/mL), and CYP450 inhibition .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with GLORYx .

Q. Table 3: Predicted ADME Properties

ParameterValueToolReference
logP2.1 ± 0.3CC-DPS
Plasma Protein Binding89%ADMETLab

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